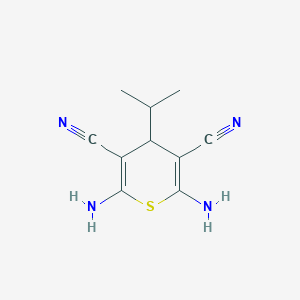
2,6-Diamino-4-isopropyl-4H-thiopyran-3,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diamino-4-isopropyl-4H-thiopyran-3,5-dicarbonitrile is a chemical compound known for its unique structure and properties It belongs to the class of thiopyrans, which are sulfur-containing heterocycles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-4-isopropyl-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate dicarbonitrile precursors with sulfur-containing reagents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2,6-Diamino-4-isopropyl-4H-thiopyran-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
科学研究应用
2,6-Diamino-4-isopropyl-4H-thiopyran-3,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2,6-Diamino-4-isopropyl-4H-thiopyran-3,5-dicarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2,6-Diamino-4-(4-isopropylphenyl)-4H-thiopyran-3,5-dicarbonitrile
- 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile
Uniqueness
2,6-Diamino-4-isopropyl-4H-thiopyran-3,5-dicarbonitrile is unique due to its specific substitution pattern and the presence of both amino and nitrile groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
2,6-Diamino-4-isopropyl-4H-thiopyran-3,5-dicarbonitrile is a compound of significant interest in pharmacological research due to its diverse biological activities. This article aims to compile and analyze the available data on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H14N4S
- Molecular Weight : 246.32 g/mol
This compound features a thiopyran ring with two amino groups and dicarbonitrile functionalities, which are crucial for its biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that it inhibits the growth of various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. The cytotoxicity was assessed using standard assays such as MTT and Annexin V/PI staining to evaluate apoptosis.
Case Study: Cytotoxicity in Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 12 | Cell cycle arrest |
| HeLa (Cervical) | 18 | Inhibition of DNA synthesis |
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory activity of this compound. Studies have shown that it can significantly reduce pro-inflammatory cytokine production in activated macrophages. This suggests a potential application in treating inflammatory diseases.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest it may act through:
- Inhibition of key enzymes involved in cell proliferation.
- Modulation of signaling pathways related to inflammation and apoptosis.
属性
IUPAC Name |
2,6-diamino-4-propan-2-yl-4H-thiopyran-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-5(2)8-6(3-11)9(13)15-10(14)7(8)4-12/h5,8H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNJFLYVHJFAPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=C(SC(=C1C#N)N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














